Phosphoaminophosphonic acid-guanylate ester

Catalog No.
S953402
CAS No.
34273-04-6
M.F
C10H17N6O13P3
M. Wt
522.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoaminophosphonic acid-guanylate ester

CAS Number

34273-04-6

Product Name

Phosphoaminophosphonic acid-guanylate ester

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Molecular Formula

C10H17N6O13P3

Molecular Weight

522.20 g/mol

InChI

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1

InChI Key

UQABYHGXWYXDTK-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

Synonyms

GMP-P(NH)P, GMP-PNP, Gpp(NH)p, Guanosine 5'-(Beta,Gamma-Imido)Triphosphate, Guanyl 5' Imidodiphosphate, Guanyl-5'-Imidodiphosphate, Guanylyl Imidodiphosphate, Imidodiphosphate, Guanylyl, P(NH)PPG

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

The exact mass of the compound Phosphoaminophosphonic acid-guanylate ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Guanosine Triphosphate. It belongs to the ontological category of nucleoside triphosphate analogue in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphoaminophosphonic acid-guanylate ester is a complex organic compound with the molecular formula C10H17N6O13P3C_{10}H_{17}N_{6}O_{13}P_{3} and a molecular weight of approximately 522.196 g/mol. This compound is a non-hydrolyzable analog of guanosine triphosphate, where the oxygen atom linking the beta and gamma phosphates is substituted by a nitrogen atom. This modification enhances its stability and binding affinity to proteins, particularly G-proteins, in the presence of magnesium ions. Phosphoaminophosphonic acid-guanylate ester is notable for its role as a potent stimulator of adenylate cyclase, making it significant in various biochemical pathways .

, primarily involving its interaction with nucleotide-binding proteins. The compound's structure allows it to mimic guanosine triphosphate, facilitating its binding to G-proteins and influencing signaling pathways. The substitution of oxygen with nitrogen in the phosphate group alters the reactivity of the compound, making it resistant to hydrolysis, which is crucial for its function in cellular signaling .

The biological activity of phosphoaminophosphonic acid-guanylate ester is primarily linked to its role as a G-protein activator. By binding tightly to G-proteins in the presence of magnesium ions, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate. This cascade of events plays a significant role in various physiological processes, including cell growth, differentiation, and metabolism. Additionally, it has been shown to influence cellular responses such as migration and polarization .

The synthesis of phosphoaminophosphonic acid-guanylate ester typically involves multi-step organic synthesis techniques. One common method includes:

  • Preparation of Guanosine Derivatives: Starting with guanosine or its derivatives, functional groups are modified to introduce amino and phosphonic acid functionalities.
  • Phosphorylation: The introduction of phosphate groups can be achieved through phosphorylation reactions using phosphoric acid or phosphonates.
  • Formation of the Guanylate Ester: The final step involves coupling the modified guanosine with appropriate phosphonic acid derivatives to form the ester linkage.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity .

Phosphoaminophosphonic acid-guanylate ester has several applications in biochemical research and pharmaceutical development:

  • Research Tool: It serves as a valuable tool for studying G-protein signaling pathways due to its ability to mimic guanosine triphosphate without undergoing hydrolysis.
  • Potential Therapeutic Agent: Its unique properties make it a candidate for developing drugs targeting diseases related to dysfunctional G-protein signaling, such as certain cancers and metabolic disorders .
  • Biochemical Assays: It is used in assays designed to measure adenylate cyclase activity and other related enzymatic processes.

Studies on phosphoaminophosphonic acid-guanylate ester have revealed its interactions with various proteins, particularly those involved in signal transduction pathways. Notably, it binds effectively to Ras-related proteins and other small GTPases, influencing their activity and downstream signaling effects. These interactions are crucial for understanding how this compound can modulate cellular functions and potentially lead to therapeutic applications .

Several compounds share structural or functional similarities with phosphoaminophosphonic acid-guanylate ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Guanosine TriphosphateC10H15N5O14P3Natural nucleotide; hydrolyzable
Guanylyl ImidodiphosphateC10H17N6O13P3Non-hydrolyzable; similar structure but different activity
Adenosine TriphosphateC10H12N5O13P3Natural nucleotide; involved in energy transfer
Phosphoaminophosphonic Acid-GuanosineC10H16N6O10P2Related structure; less stable than phosphoaminophosphonic acid-guanylate ester

Phosphoaminophosphonic acid-guanylate ester stands out due to its enhanced stability against hydrolysis and its specific binding properties that facilitate unique biological activities not shared by other similar compounds .

Solubility and Partition Coefficients

Phosphoaminophosphonic acid-guanylate ester exhibits excellent aqueous solubility characteristics that make it highly suitable for biological and biochemical applications. The compound demonstrates remarkable water solubility, with reported values of 50 mg/mL in pure water, yielding clear, colorless solutions [1] [2] [3]. This corresponds to an approximate molar concentration of 95.7 mM, indicating exceptional hydrophilic properties [2] [4].

The high aqueous solubility can be attributed to the compound's extensive hydrogen bonding network. With 13 hydrogen bond acceptors and 6 hydrogen bond donors, phosphoaminophosphonic acid-guanylate ester forms multiple interactions with water molecules [5]. The polar surface area of 254.07 Ų further contributes to its hydrophilic nature, facilitating dissolution in aqueous media [5].

Partition coefficient studies reveal the compound's strongly hydrophilic character. The logarithmic partition coefficient (LogP) ranges from -1.6 to -3.7, indicating a strong preference for the aqueous phase over organic solvents [5]. This pronounced hydrophilicity is consistent with the compound's biological function as a nucleotide analog, requiring high water solubility for intracellular transport and protein interactions.

Solubility optimization can be achieved through appropriate buffer selection. Stock solutions of 100 mM can be prepared in 50 mM Tris-HCl buffer at pH 7.5 [1] [3]. The compound also demonstrates solubility in phosphate-buffered saline at 10 mg/mL [6] [7] [8], making it compatible with physiological buffer systems.

Solubility ParameterValueConditions
Water solubility50 mg/mLPure water, room temperature
Molar solubility~95.7 mMAqueous solution
PBS solubility10 mg/mLpH 7.2
Buffer solubility100 mM50 mM Tris-HCl, pH 7.5
LogP-1.6 to -3.7Octanol/water partition

Magnesium Ion Coordination Dynamics

The coordination of magnesium ions represents a critical aspect of phosphoaminophosphonic acid-guanylate ester functionality. The compound binds tightly to G-proteins specifically in the presence of magnesium ions, with binding affinity enhanced by 10-100 fold compared to metal-free conditions [9] [10] [11].

Magnesium coordination geometry follows the typical octahedral arrangement observed in nucleotide-metal complexes. The divalent cation coordinates with the β-phosphate and γ-phosphate groups of the nucleotide analog, along with water molecules to complete its coordination sphere [12] [13] [14]. This coordination is essential for maintaining the proper three-dimensional structure required for protein recognition and binding.

The structural implications of magnesium coordination extend to the protein binding interface. Switch I and Switch II regions of GTPase proteins undergo significant conformational changes upon magnesium-nucleotide complex formation [12] [13] [14]. Switch I, containing the conserved threonine residue, coordinates directly with the γ-phosphate and magnesium ion, while Switch II provides additional stabilizing interactions [12] [13] [15].

Temperature dependence of magnesium coordination reveals optimal complex formation at 16-20°C [16]. At lower temperatures (0-4°C), the receptor-G protein complex becomes overstabilized and fails to dissociate in the presence of guanine nucleotides. Conversely, at elevated temperatures (37°C), high-affinity complexes become unstable, reducing the effectiveness of magnesium-mediated interactions [16].

Dissociation kinetics are markedly affected by magnesium presence. Removal of magnesium ions destabilizes nucleotide binding and accelerates the exchange rate between bound and free nucleotide [12] [16]. This metal dependency provides a mechanism for regulating GTPase activity and signal transduction processes.

Coordination ParameterDescriptionEffect
Binding enhancement10-100 fold increaseWith Mg²⁺ presence
Coordination sitesβ-phosphate, γ-phosphate, H₂OOctahedral geometry
Optimal temperature16-20°CMaximum complex stability
Switch region changesConformational reorganizationEnhanced protein binding
Dissociation effectDestabilized bindingUpon Mg²⁺ removal

pH-Dependent Conformational States

The pH stability profile of phosphoaminophosphonic acid-guanylate ester reveals distinct conformational states that dramatically influence its biological activity and structural integrity. The compound exhibits a narrow pH stability window between 7.0-8.5, outside of which significant degradation or conformational changes occur [1] [3].

Acidic conditions (pH < 7.0) result in rapid hydrolysis and degradation of the compound. The imidodiphosphate linkage becomes susceptible to acid-catalyzed hydrolysis, leading to cleavage of the phosphorus-nitrogen bond and loss of the non-hydrolyzable character [1] [3] [17]. Under these conditions, the compound's half-life decreases to minutes or hours, making it unsuitable for experimental applications [1] [3] [17].

Optimal pH range (7.5-8.0) represents the ideal conformational state for maximum stability and biological activity. Within this range, the compound maintains its native conformation with optimal binding affinity to target proteins [1] [3] [16]. The structural integrity remains fully preserved, and the compound can maintain its activity for extended periods when properly stored [1] [3] [16].

Alkaline conditions (pH 8.0-8.5) provide maximum stability while preserving biological function. At pH 8.0-8.5, the compound achieves its highest binding affinity and demonstrates optimal conformational stability [1] [3] [16]. This pH range is recommended for stock solution preparation and long-term storage applications.

Highly alkaline conditions (pH > 8.5) may introduce ionization effects on the phosphate groups, potentially altering the compound's binding properties and structural characteristics [18] [19]. While not as detrimental as acidic conditions, extreme alkalinity can affect the delicate balance of electrostatic interactions necessary for proper protein recognition.

Mechanistic insights into pH-dependent behavior reveal that the phosphoaminophosphonic linkage stability depends on the protonation state of surrounding functional groups. The pKa values of -0.27 (strongest acidic) and 2.81 (strongest basic) indicate that major ionization changes occur well outside the physiological pH range [5]. However, subtle pH variations can still influence hydrogen bonding patterns and electrostatic interactions critical for protein binding.

pH RangeConformational StateStabilityBinding AffinityRecommended Use
pH < 7.0Rapid degradationVery unstableSeverely compromisedNot recommended
pH 7.0-7.5Limited integrityLow stabilityReduced affinityShort-term only
pH 7.5-8.0Native conformationHigh stabilityNear-optimalStandard applications
pH 8.0-8.5Optimal stateMaximum stabilityMaximum affinityPreferred range
pH > 8.5Ionization effectsReduced stabilityPotentially alteredUse with caution

XLogP3

-6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

522.00664561 g/mol

Monoisotopic Mass

522.00664561 g/mol

Heavy Atom Count

32

UNII

9L7GM5N7EG

Other CAS

34273-04-6

Wikipedia

5'-Guanylyl_imidodiphosphate

Dates

Last modified: 02-18-2024

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